Cas no 63194-23-0 ((Z)-2-Methyl-2-butenoic acid [(3aS,4S,5R,6R,8Z,10R,11aR)-4-acetoxy-2,3,3a,4,5,6,7,10,11,11a-decahydro-6-hydroxy-6,10-dimethyl-3-methylene-2,7-dioxocyclodeca[b]furan-5-yl] ester)

(Z)-2-Methyl-2-butenoic acid [(3aS,4S,5R,6R,8Z,10R,11aR)-4-acetoxy-2,3,3a,4,5,6,7,10,11,11a-decahydro-6-hydroxy-6,10-dimethyl-3-methylene-2,7-dioxocyclodeca[b]furan-5-yl] ester structure
63194-23-0 structure
Produktname:(Z)-2-Methyl-2-butenoic acid [(3aS,4S,5R,6R,8Z,10R,11aR)-4-acetoxy-2,3,3a,4,5,6,7,10,11,11a-decahydro-6-hydroxy-6,10-dimethyl-3-methylene-2,7-dioxocyclodeca[b]furan-5-yl] ester
CAS-Nr.:63194-23-0
MF:C22H28O8
MW:420.452927589417
CID:520828

(Z)-2-Methyl-2-butenoic acid [(3aS,4S,5R,6R,8Z,10R,11aR)-4-acetoxy-2,3,3a,4,5,6,7,10,11,11a-decahydro-6-hydroxy-6,10-dimethyl-3-methylene-2,7-dioxocyclodeca[b]furan-5-yl] ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Butenoic acid,2-methyl-,(3aS,4S,5R,6R,8Z,10R,11aR)-4-(acetyloxy)-2,3,3a,4,5,6,7,10,11,11a-decahydro-6-hydroxy-6,10-dimethyl-3-methylene-2,7-dioxocyclodeca[b]furan-5-ylester, (2Z)-
    • (Z)-2-Methyl-2-butenoic acid [(3aS,4S,5R,6R,8Z,10R,11aR)-4-acetoxy-2,3,3a,4,5,6,7,10,11,11a-decahydro-6-hydroxy-6,10-dimethyl-3-methylene-2,7-dioxocyclodeca[b]furan-5-yl] ester
    • 2-Butenoicacid, 2-methyl-,4-(acetyloxy)-2,3,3a,4,5,6,7,10,11,11a-decahydro-6-hydroxy-6,10-dimethyl-3-methylene-2,7-dioxocyclodeca[b]furan-5-ylester, [3aS-[3aR*,4R*,5S*(Z),6S*,8Z,10S*,11aS*]]-
    • Calein B
    • Cyclodeca[b]furan,2-butenoic acid deriv.
    • CID 90474242
    • Caleine B
    • 2-Butenoic acid, 2-methyl-, (3aS,4S,5R,6R,8Z,10R,11aR)-4-(acetyloxy)-2,3,3a,4,5,6,7,10,11,11a-decahydro-6-hydroxy-6,10-dimethyl-3-methylene-2,7-dioxocyclodeca[b]furan-5-yl ester, (2Z)-
    • Inchi: 1S/C22H28O8/c1-7-12(3)20(25)30-19-18(28-14(5)23)17-13(4)21(26)29-15(17)10-11(2)8-9-16(24)22(19,6)27/h7-9,11,15,17-19,27H,4,10H2,1-3,5-6H3/b9-8-,12-7-/t11-,15+,17-,18-,19+,22-/m0/s1
    • InChI-Schlüssel: SQSXFUQNHWCTLO-MBWLHKRJSA-N
    • Lächelt: O1C(C(=C)[C@@H]2[C@@H]([C@H]([C@](C)(C(C=C[C@H](C)C[C@@H]12)=O)O)OC(/C(=C\C)/C)=O)OC(C)=O)=O |c:10|

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 30
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 823
  • Topologische Polaroberfläche: 116
  • XLogP3: 2.038

(Z)-2-Methyl-2-butenoic acid [(3aS,4S,5R,6R,8Z,10R,11aR)-4-acetoxy-2,3,3a,4,5,6,7,10,11,11a-decahydro-6-hydroxy-6,10-dimethyl-3-methylene-2,7-dioxocyclodeca[b]furan-5-yl] ester Verwandte Literatur

Empfohlene Lieferanten
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taizhou Jiayin Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hebei Ganmiao New material Technology Co., LTD
Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taian Jiayue Biochemical Co., Ltd
Enjia Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Enjia Trading Co., Ltd